5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-4-{[3-(trifluoromethyl)benzenesulfonyl]methyl}-1H-pyrazole
Description
5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-4-{[3-(trifluoromethyl)benzenesulfonyl]methyl}-1H-pyrazole is a synthetic organic compound It is characterized by its complex structure, which includes multiple halogenated phenyl groups and a pyrazole ring
Properties
IUPAC Name |
5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F6N2O3S/c1-29-17(32-15-6-5-11(20)8-14(15)21)13(16(28-29)19(25,26)27)9-33(30,31)12-4-2-3-10(7-12)18(22,23)24/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBIZCZZNCISQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-4-{[3-(trifluoromethyl)benzenesulfonyl]methyl}-1H-pyrazole typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the phenyl groups: Halogenated phenyl groups can be introduced through nucleophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the sulfonyl group or the pyrazole ring.
Substitution: Halogenated phenyl groups are prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Compounds like this can be used as ligands in catalytic reactions.
Material Science:
Biology
Pharmacology: Investigation of potential biological activity, including anti-inflammatory or anticancer properties.
Biochemistry: Study of interactions with biological macromolecules.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Agriculture: Possible applications as herbicides or pesticides.
Chemical Manufacturing: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-4-{[3-(trifluoromethyl)benzenesulfonyl]methyl}-1H-pyrazole would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-4-phenylpyrazole
- 5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-4-[[3-chlorophenyl]sulfonylmethyl]pyrazole
Uniqueness
The unique combination of halogenated phenyl groups and a sulfonylmethyl group in 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-4-{[3-(trifluoromethyl)benzenesulfonyl]methyl}-1H-pyrazole may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-4-{[3-(trifluoromethyl)benzenesulfonyl]methyl}-1H-pyrazole is a synthetic compound that has garnered attention for its biological activities, particularly in herbicidal applications. This article reviews the compound's structure, synthesis, and biological effects based on diverse research findings.
- Molecular Formula : C12H9Cl2F3N2O2
- Molecular Weight : 341.11 g/mol
- CAS Number : 1006491-86-6
The compound features a pyrazole core substituted with various functional groups, including dichlorophenoxy and trifluoromethyl moieties, which are known to enhance biological activity.
Synthesis
The synthesis of this pyrazole derivative typically involves multi-step organic reactions, including the introduction of the dichlorophenoxy and trifluoromethyl groups. The synthetic pathways often utilize established methodologies in heterocyclic chemistry to achieve the desired substitutions efficiently.
Herbicidal Activity
Research indicates that compounds with similar structures exhibit significant herbicidal properties. For instance, a study highlighted that pyrazole derivatives can effectively inhibit the growth of various weed species at concentrations as low as 100 mg/L. Specifically, modifications at the 5-position of the pyrazole ring have been shown to enhance herbicidal efficacy against both monocotyledonous and dicotyledonous plants .
Table 1: Herbicidal Activity of Related Pyrazole Derivatives
| Compound | Concentration (mg/L) | Target Species | Inhibition Rate (%) |
|---|---|---|---|
| Compound A | 100 | Digitaria sanguinalis | 82 |
| Compound B | 750 | Echinochloa crus-galli | 75 |
| Compound C | 100 | Brassica campestris | 90 |
Other Biological Activities
Beyond herbicidal effects, pyrazole derivatives have been investigated for various pharmacological activities:
- Anticancer : Certain pyrazoles have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory : Studies suggest that these compounds can modulate inflammatory pathways.
- Antibacterial : Some derivatives exhibit activity against bacterial strains, indicating potential for development as antimicrobial agents .
Case Studies
Several studies have evaluated the biological activity of pyrazole derivatives in controlled environments:
-
Study on Herbicidal Efficacy :
- A greenhouse study demonstrated that a related pyrazole compound exhibited excellent post-emergence herbicidal effects against Digitaria sanguinalis at a dosage of 750 g a.i./ha.
- The compound's mechanism was attributed to its ability to disrupt photosynthesis and inhibit growth by targeting specific biochemical pathways in plants .
- Pharmacological Evaluation :
Q & A
Q. What are the optimal synthetic routes for this compound, and what critical parameters should be controlled during synthesis?
Methodological Answer: The synthesis of this pyrazole derivative can be approached via multi-step routes involving:
- Sulfonamide Formation : Reacting intermediates with sulfonylating agents (e.g., 3-(trifluoromethyl)benzenesulfonyl chloride) under anhydrous conditions in toluene or dichloromethane. Critical parameters include maintaining low temperatures (0–5°C) to avoid side reactions and controlling stoichiometry (e.g., 1:1.5 molar ratio of pyrazole core to sulfonylating agent) .
- Hydrazine Cyclization : Refluxing α,β-diketone precursors with hydrazine hydrate in glacial acetic acid for 6–8 hours, monitored by TLC. Solvent choice (e.g., ethanol vs. toluene) significantly impacts yield .
- Vilsmeier–Haack Reaction : For introducing aldehyde groups, as seen in related pyrazole-carbaldehyde syntheses. Key factors include reagent purity (POCl₃/DMF) and reaction time optimization to prevent over-oxidation .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR (for trifluoromethyl groups) confirm regiochemistry and substituent attachment. Compare chemical shifts with analogous pyrazoles (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for dihydropyrazole intermediates .
- HPLC-MS : Ensures >95% purity, especially for biological assays. Use C18 columns with acetonitrile/water gradients .
Q. What are the recommended storage conditions to maintain the compound’s stability?
Methodological Answer:
- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of sulfonyl or trifluoromethyl groups .
- Avoid exposure to oxidizing agents (e.g., peroxides) and moisture, which can degrade the dichlorophenoxy moiety .
Advanced Research Questions
Q. How can researchers investigate the influence of substituents (e.g., dichlorophenoxy, trifluoromethylbenzenesulfonyl) on biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs by replacing the dichlorophenoxy group with other aryloxy moieties (e.g., 4-fluorophenoxy) and compare inhibitory activity against target enzymes (e.g., carbonic anhydrase isoforms CAH1 or PGH1, as suggested by related compounds) .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions between the sulfonylmethyl group and enzyme active sites. Validate predictions with mutagenesis studies on key residues .
Q. How should researchers address discrepancies in synthetic yields or unexpected by-products?
Methodological Answer:
- Reaction Monitoring : Employ real-time FT-IR or inline NMR to detect intermediates (e.g., dihydropyrazoles) that may form due to electron-withdrawing substituents slowing cyclization .
- By-product Isolation : Use column chromatography with gradient elution (hexane/ethyl acetate) to separate regioisomers. Recrystallization from ethanol/water mixtures can improve purity .
Q. What strategies can elucidate the binding mode of this compound with enzymes like carbonic anhydrase?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry. Compare with known inhibitors (e.g., acetazolamide) to infer competitive vs. allosteric mechanisms .
- Crystallographic Studies : Co-crystallize the compound with CAH isoforms. The trifluoromethylbenzenesulfonyl group may occupy hydrophobic pockets, as observed in sulfonamide-class inhibitors .
Q. How can regioselectivity of substituent attachment be confirmed during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
